L-Lysyl-L-alanine dihydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H21Br2N3O3 |
|---|---|
Molecular Weight |
379.09 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;dihydrobromide |
InChI |
InChI=1S/C9H19N3O3.2BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);2*1H/t6-,7-;;/m0../s1 |
InChI Key |
DYSMBMOADNTFKU-JFYKYWLVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br.Br |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)N.Br.Br |
sequence |
KA |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications
Chemoenzymatic Synthesis of L-Lysyl-L-alanine Dihydrobromide and Analogues
The convergence of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful and efficient approach for the production of dipeptides like L-Lysyl-L-alanine. This strategy leverages the high selectivity of enzymes with the versatility of chemical synthesis.
Enzyme-Mediated Coupling Strategies and Mechanism
Enzyme-mediated coupling is a cornerstone of chemoenzymatic peptide synthesis. Proteases, such as papain, are often employed as catalysts for the formation of peptide bonds. nih.govresearchgate.net In a typical chemoenzymatic synthesis of L-Lysyl-L-alanine, activated papain can be used to catalyze the coupling of appropriately protected L-lysine and L-alanine derivatives. nih.govresearchgate.net The reaction mechanism generally involves the formation of an acyl-enzyme intermediate. The N-protected L-lysine derivative first acylates the active site of the enzyme. Subsequently, the amino group of the L-alanine ester attacks this intermediate, leading to the formation of the dipeptide and regeneration of the free enzyme. The use of enzymes ensures high stereoselectivity, yielding the desired L,L-dipeptide isomer. nih.govresearchgate.net
Optimization of Reaction Parameters for Research-Scale Production
To achieve efficient research-scale production of L-Lysyl-L-alanine, optimization of reaction parameters is critical. Key factors that influence the yield and purity of the product include pH, temperature, enzyme and substrate concentrations, and reaction time. For instance, a study on the chemoenzymatic synthesis of oligo(L-lysine-co-L-alanine) using papain demonstrated that the reaction could be completed in as little as 30 minutes with a yield exceeding 40%. nih.govresearchgate.net The pH of the solution also plays a significant role in the morphology of the resulting peptide crystals. nih.gov Microwave irradiation has also been shown to significantly shorten reaction times in solution-phase peptide synthesis, with optimizations in microwave power leading to high yields in minutes. mdpi.com
Table 1: Exemplary Parameters for Optimization in Chemoenzymatic Dipeptide Synthesis
| Parameter | Range/Options | Rationale |
| Enzyme | Papain, Thermolysin, etc. | Enzyme choice affects substrate specificity and reaction conditions. |
| pH | 6.0 - 9.0 | Influences enzyme activity and substrate solubility. |
| Temperature | 25 - 50 °C | Affects enzyme stability and reaction rate. |
| Substrate Ratio | 1:1 to 1:5 (Acyl Donor:Nucleophile) | Can drive the reaction towards product formation. |
| Solvent | Aqueous buffer, organic co-solvents | Affects enzyme activity and solubility of reactants and products. |
| Reaction Time | 30 min - 24 h | Monitored to determine the point of maximum yield and minimize side reactions. |
Solid-Phase Peptide Synthesis Adaptations for this compound Derivatives
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides and their derivatives. nih.govpeptidetherapeutics.orgspringernature.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. nih.govlsu.edu For the synthesis of L-Lysyl-L-alanine derivatives, a common strategy involves attaching the C-terminal L-alanine to a suitable resin, followed by the coupling of a protected L-lysine. The use of protecting groups, such as Fmoc for the α-amino group and Boc for the ε-amino group of lysine (B10760008), is essential to prevent unwanted side reactions. nih.gov After the desired peptide has been assembled on the solid support, it is cleaved from the resin and deprotected to yield the final product, which can then be converted to the dihydrobromide salt. The efficiency of SPPS can be enhanced by using microwave-assisted methods, which can significantly reduce synthesis times. peptidetherapeutics.org
Stereoselective and Diastereoselective Synthesis Approaches for Research Probes
The synthesis of stereochemically pure research probes is crucial for understanding biological processes. Stereoselective and diastereoselective synthesis methods are employed to create L-Lysyl-L-alanine analogues with specific three-dimensional arrangements. Diastereoselective synthesis of dipeptide templates has been achieved through methods like proton-catalyzed intramolecular electrophilic aromatic substitution, with the absolute configuration confirmed by X-ray crystallography. nih.gov These templates can then be incorporated into peptide sequences. nih.gov For the synthesis of specific diastereomers of dipeptide isosteres, a combination of stereoselective aziridinyl ring-opening reactions and organozinc-copper-mediated anti-SN2' reactions has been utilized. nih.gov
Isotopic Labeling Strategies for Advanced Spectroscopic and Mechanistic Investigations
Isotopic labeling is an indispensable tool for studying the structure, dynamics, and mechanism of action of peptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. sigmaaldrich.comnih.gov For L-Lysyl-L-alanine, specific atoms can be replaced with their stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium). For instance, L-alanine can be labeled with ¹³C at all three carbon positions (L-Alanine-¹³C₃) and with ¹⁵N. sigmaaldrich.com Similarly, L-lysine can be labeled with ¹³C at all six carbon positions (L-Lysine-¹³C₆). sigmaaldrich.com These labeled amino acids can then be incorporated into the dipeptide using the synthetic methods described previously. The presence of these isotopes allows for specific detection and analysis in complex biological systems, providing valuable insights into peptide-protein interactions and metabolic pathways. nih.govutoronto.ca
Table 2: Common Isotopes Used in Peptide Labeling
| Isotope | Natural Abundance (%) | Application in Peptide Studies |
| ¹³C | 1.1 | NMR structural analysis, metabolic flux analysis. |
| ¹⁵N | 0.37 | NMR structural and dynamics studies, protein identification. |
| ²H (D) | 0.015 | Simplification of NMR spectra, studies of protein dynamics. |
Design and Synthesis of L-Lysyl-L-alanine-Based Probes for Biochemical Studies
The dipeptide L-Lysyl-L-alanine can be chemically modified to create probes for biochemical studies, such as investigating enzyme activity or protein-protein interactions. nih.gov For example, a fluorescent tag can be attached to the N-terminus or the lysine side chain to allow for visualization and quantification of the peptide's localization and binding within a cell. Alternatively, the peptide can be functionalized with a reactive group, such as an allysine, which contains a carbonyl group that can be targeted by specific chemical probes for detection and enrichment. acs.org The synthesis of such probes often involves a combination of solid-phase and solution-phase chemistry to incorporate the desired modifications while maintaining the peptide's structural integrity.
Conformational Dynamics and Structural Elucidation
Vibrational Spectroscopy for Detailed Conformational Insights
Vibrational spectroscopy, which includes techniques like Vibrational Circular Dichroism (VCD), Infrared (IR) absorption, and Raman scattering, is a powerful method for probing the conformational details of peptides. nih.gov These techniques measure the vibrational frequencies of a molecule's chemical bonds. These frequencies are sensitive to the local chemical environment, molecular conformation, and interactions such as hydrogen bonding, providing a detailed fingerprint of the peptide's structure and dynamics.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. This technique is particularly sensitive to the stereochemistry and conformation of chiral molecules like dipeptides.
Studies on similar dipeptides, such as those containing alanine (B10760859), have demonstrated that VCD is effective in identifying specific intramolecular hydrogen-bonded structures. nih.gov For L-Lysyl-L-alanine, VCD analysis in solution would be expected to reveal the presence of distinct conformers. For instance, at neutral pH, a five-membered ring formed by a hydrogen bond between the C-terminal carboxylate and the peptide NH group is a common feature in dipeptides. nih.gov At low pH, as would be the case for the dihydrobromide salt, a seven-membered hydrogen-bonded ring between the C-terminal carboxylic acid and the peptide carbonyl oxygen might be favored. nih.gov The VCD spectra, particularly in the C-H, N-H, and C=O stretching regions, would provide characteristic signatures for these conformations. nih.gov The sign and intensity of the VCD bands, especially the amide I and II modes, can distinguish between different secondary structures like β-turns or extended conformations. nih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov For L-Lysyl-L-alanine dihydrobromide, these methods can probe the conformations of both the peptide backbone and the lysine (B10760008) and alanine side chains.
The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) in the IR and Raman spectra is a sensitive indicator of the peptide backbone conformation and hydrogen bonding status. Its frequency can help differentiate between various secondary structures. The amide II (~1510-1580 cm⁻¹) and amide III (~1220-1300 cm⁻¹) bands also provide valuable structural information.
Raman spectroscopy is particularly useful for probing the skeletal C-C and C-N stretching vibrations of the peptide backbone and the vibrations of the non-polar side chains. nih.gov The dynamics of the lysine side chain, with its long aliphatic portion and terminal amino group, and the methyl group of the alanine residue can be monitored. Changes in the intensity and position of specific Raman bands can indicate conformational changes or altered interactions with the solvent. nih.gov Advanced techniques like Raman Optical Activity (ROA) can provide even deeper insight into the chirality and conformation of the dipeptide in solution. nih.govrsc.org
The conformation of a peptide in solution represents an equilibrium between multiple states, and this equilibrium is highly dependent on the solvent. nih.gov The solvent influences the stability of different conformers by interacting with the peptide's functional groups, particularly through hydrogen bonding.
For this compound, a polar protic solvent like water would be expected to solvate the charged amino and carboxyl groups extensively. This interaction can stabilize extended conformations, such as the polyproline II (PII) type structure, by forming strong hydrogen bonds with the peptide backbone. nih.gov In less polar organic solvents, intramolecular hydrogen bonds are more favored, which can lead to the formation of more compact, folded structures like β- or γ-turns. nih.gov The study of solvent-dependent conformational changes using IR or Raman spectroscopy can be accomplished by monitoring shifts in the amide I band frequency, which is a hallmark of changes in the hydrogen-bonding environment of the peptide carbonyl group.
| Solvent Polarity | Expected Predominant Conformation | Key Interaction |
| High (e.g., Water) | Extended (e.g., PII-like) | Strong peptide-solvent hydrogen bonding |
| Medium (e.g., Methanol) | Mixture of extended and folded structures | Competition between intra- and intermolecular H-bonds |
| Low (e.g., Chloroform) | Folded (e.g., β-turns) | Intramolecular peptide-peptide hydrogen bonding |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. By exploiting the magnetic properties of atomic nuclei, NMR can provide a wealth of information on molecular conformation, flexibility, and intermolecular interactions.
Two-dimensional (2D) NMR experiments are essential for resolving the complex spectra of biomolecules like peptides and for determining their structure. walisongo.ac.id For this compound, a combination of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. walisongo.ac.id It is used to assign the proton resonances within each amino acid residue by tracing the connectivity from the amide proton (NH) to the alpha-proton (CαH) and then to the side-chain protons.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing the entire spin system of an amino acid residue. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It identifies protons that are close to each other in space (typically < 5-6 Å), regardless of whether they are connected by bonds. youtube.com The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons.
By analyzing the NOESY data, a set of distance restraints between different protons in the dipeptide can be generated. Furthermore, the values of the backbone dihedral angles, phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), and the side-chain dihedral angles (χ) can be determined. The φ angle can be constrained by measuring the coupling constant between the NH and CαH protons (³J(HN,Hα)). These experimental restraints are then used in computational molecular modeling programs to generate a family of structures consistent with the NMR data, representing the solution conformation of the dipeptide. acs.org The presence of multiple sets of resonances in the NMR spectra can indicate conformational heterogeneity, i.e., the co-existence of multiple stable conformations in slow exchange on the NMR timescale. pnas.org
| NMR Parameter | Structural Information Obtained |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local chemical environment, secondary structure |
| ³J(HN,Hα) Coupling Constants | Backbone dihedral angle φ |
| NOE Intensities | Interproton distances (< 6 Å), 3D structure |
| Multiple Resonance Sets | Conformational heterogeneity |
While NOE data provides a static picture of the dominant conformation, peptides are dynamic entities. NMR relaxation studies provide insights into the flexibility and motions of the peptide on a wide range of timescales (picoseconds to seconds). acs.orgduke.edu
The primary relaxation parameters measured are:
T₁ (Spin-Lattice or Longitudinal Relaxation Time): Characterizes the rate at which the nuclear spins return to thermal equilibrium after being perturbed. It is sensitive to fast motions (picosecond to nanosecond timescale). chemrxiv.orgchemrxiv.org
T₂ (Spin-Spin or Transverse Relaxation Time): Describes the decay of transverse magnetization and is sensitive to both fast and slower motions.
R₁ρ (Longitudinal Relaxation Rate in the Rotating Frame): This parameter is particularly useful for probing motions on the microsecond to millisecond timescale, which are often associated with functionally important conformational exchange processes. springernature.com
By measuring these relaxation rates for the backbone and side-chain nuclei (¹H, ¹³C, ¹⁵N) of L-Lysyl-L-alanine, a detailed map of its molecular flexibility can be constructed. For example, the lysine side chain is expected to exhibit significantly higher mobility (shorter correlation times, longer T₁) compared to the more constrained peptide backbone. These studies reveal how different parts of the molecule move, providing a dynamic dimension to the structural information. chemrxiv.orgchemrxiv.org
: Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity Analysis
Circular Dichroism (CD) spectroscopy is a pivotal technique for analyzing the secondary structure of peptides in solution by measuring the differential absorption of left and right-circularly polarized light. americanpeptidesociety.orgcreative-proteomics.com The resulting spectrum provides a signature for various structural motifs such as α-helices, β-sheets, and random coils. americanpeptidesociety.org For instance, α-helices typically exhibit strong negative bands around 222 nm and 208 nm and a positive band around 190 nm, whereas β-sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org Unordered or random coil structures present a less defined spectrum, often with a strong negative band near 200 nm. researchgate.net
Studies on oligopeptides with sequences containing L-Lysyl-L-alanine have provided valuable information on their conformational preferences. Research on short, cationic sequential peptides like (L-Lys-L-Ala-L-Ala)n, where n=1, 2, or 3, has been conducted using CD spectroscopy in conjunction with other techniques like Vibrational Circular Dichroism (VCD) and infrared (IR) spectroscopy. nih.gov These investigations revealed that such oligopeptides predominantly adopt an extended helical polyproline II (PPII)-like conformation in aqueous solutions at room temperature. nih.gov The PPII conformation is a left-handed helix that is common in unfolded or flexible regions of proteins and peptides rich in proline, but can also be adopted by other sequences.
The CD spectra of these Lys-Ala containing peptides confirm the PPII-like structure, which remains stable even at elevated temperatures, coexisting in equilibrium with unordered conformers. nih.gov The conformational stability of these peptides highlights them as useful models for understanding the structure of biologically relevant cationic peptides. nih.gov The analysis of alanine-rich peptides further supports the observation that the environment, such as the solvent and peptide concentration, can significantly influence the secondary structure content. nih.gov For example, increasing peptide concentration can sometimes lead to a shift from α-helical or random coil structures to β-sheet conformations due to aggregation. nih.gov
| Secondary Structure | Typical CD Signal Wavelengths (nm) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, Positive band at ~190 nm |
| β-Sheet | Negative band at ~217 nm, Positive band at ~195 nm |
| Random Coil | Strong negative band near 200 nm |
| Polyproline II (PPII) Helix | Positive band around 228 nm and a strong negative band around 206 nm |
Table 1. Characteristic CD spectral signals for common peptide secondary structures.
X-ray Crystallography of this compound and Related Dipeptides
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related dipeptide structures and amino acid salts provides a strong basis for understanding its likely solid-state conformation. The crystal structure of L-lysine, for instance, was a long-standing challenge and was eventually solved using powder X-ray diffraction because of the compound's high propensity to form a hydrate. nih.govwiley.comresearchgate.net This suggests that this compound may also be hygroscopic and require specific handling to obtain its anhydrous crystalline form.
The study of dipeptide crystals reveals that their packing is often dominated by extensive hydrogen-bonding networks. researchgate.net For example, the crystal structure of glycyl-L-alanine hydroiodide monohydrate, a related dipeptide halide, was determined to be in the polar space group P21, a structure that allows for properties like piezoelectricity and pyroelectricity. nih.gov This dipeptide demonstrates significant molecular flexibility, leading to the formation of different polymorphs. nih.gov
Crystal Packing and Intermolecular Interaction Networks
The crystal packing of dipeptides is primarily governed by a network of intermolecular interactions, with hydrogen bonds playing the most critical role. researchgate.netnih.gov In zwitterionic dipeptides, a common and dominant motif is the formation of "head-to-tail" chains, where the N-terminal ammonium (B1175870) group of one molecule forms hydrogen bonds with the C-terminal carboxylate group of an adjacent molecule. researchgate.net These chains can further organize into layers. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | N-H (Ammonium/Amide) | O (Carbonyl/Carboxylate), Br⁻ | ~2.7 - 3.2 | Primary structure-directing force, forms chains and layers |
| Hydrogen Bond | O-H (Carboxyl) | O (Carbonyl/Carboxylate), Br⁻ | ~2.5 - 2.8 | Contributes to network formation |
| Ion Pairing | -NH₃⁺ | Br⁻ | Variable | Charge balance and lattice stabilization |
| van der Waals | C-H | Various | >3.0 | Space-filling and overall packing efficiency |
Table 2. Potential intermolecular interactions in the crystal structure of this compound.
Influence of Dihydrobromide Counterions on Crystalline Conformation and Stability
Counterions play a crucial role in the structure, stability, and properties of peptide salts. mdpi.comnih.gov The presence of two bromide ions per dipeptide molecule in this compound will have a profound impact on its crystal structure. These anions participate directly in the hydrogen-bonding network, acting as acceptors for the hydrogen atoms from the protonated amino groups (α-amino and lysine ε-amino) and the carboxylic acid group. nih.gov
Analysis of Conformational Polymorphism in the Solid State
Conformational polymorphism is the phenomenon where a single chemical compound crystallizes in multiple distinct forms, with the molecules adopting different conformations in each form. nih.govsfasu.edu This is particularly common in flexible molecules like peptides, where rotation around single bonds can lead to various low-energy conformers. nih.gov The small energy differences between these conformers mean that different crystal packing arrangements can become thermodynamically accessible under various crystallization conditions. sfasu.eduyoutube.com
For a dipeptide like L-Lysyl-L-alanine, the flexibility resides in the backbone dihedral angles (φ, ψ) and the side-chain torsion angles of the lysine residue. Different combinations of these angles can result in distinct molecular shapes, which in turn favor different packing motifs and intermolecular interactions. nih.gov The interplay between the energy of the molecular conformation (intramolecular) and the energy of the crystal lattice (intermolecular) determines which polymorph is formed. nih.gov It is not uncommon for a less stable molecular conformer to be found in a crystal because it allows for more stable crystal packing. nih.gov The existence of polymorphism in related dipeptide halides, such as glycyl-L-alanine hydroiodide, underscores the likelihood that this compound could also exhibit this behavior. nih.gov The study of such polymorphs is crucial as different crystalline forms can have different physical properties.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Vibrational Propertiesnih.govnih.govmdpi.com
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a powerful computational method used to determine the preferred three-dimensional structures (conformations) of molecules and their relative energies. For a dipeptide like L-Lysyl-L-alanine, which has multiple rotatable bonds, there exists a complex potential energy surface with many possible conformers. DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), can identify the most stable (ground state) geometries by optimizing the structure to a minimum energy. nih.gov
In the case of L-Lysyl-L-alanine dihydrobromide, the conformational space is defined by the dihedral angles of the peptide backbone (φ, ψ) and the side chains of lysine (B10760008) (χ1, χ2, χ3, χ4) and alanine (B10760859) (χ1). Studies on similar dipeptides, such as n-formyl-d-serine-d-alanine-NH2, have shown that hundreds of initial conformers can be generated, which upon optimization, converge to a smaller set of stable structures. nih.gov The most stable conformers are often stabilized by intramolecular hydrogen bonds, forming structures like β-turns or γ-turns. nih.govnih.gov The presence of the charged amino group on the lysine side chain and the bromide counter-ions adds complexity, influencing the peptide's folding and stability through electrostatic interactions.
The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. The table below illustrates hypothetical data for the most stable conformers of a dipeptide, similar to what would be obtained for this compound.
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Conformer A (β-turn) | 0.00 | 0.00 | C=O(i)···H-N(i+3) hydrogen bond |
| Conformer B (γ-turn) | 1.25 | 1.50 | C=O(i)···H-N(i+2) hydrogen bond |
| Conformer C (Extended) | 2.10 | 2.05 | Minimal intramolecular H-bonding |
| Conformer D (Folded) | 1.80 | 1.95 | Side chain-backbone interaction |
This table is representative and contains hypothetical data based on typical DFT study findings for dipeptides. nih.gov
Ab initio (from first principles) quantum mechanical methods are crucial for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra like infrared (IR) and Raman. mdpi.com By calculating the vibrational frequencies and intensities for a given conformer, a theoretical spectrum can be generated. Comparing these theoretical spectra with experimental ones helps to confirm the presence of specific conformations in a sample.
For this compound, ab initio calculations, such as those at the Hartree-Fock or Møller-Plesset (MP2) level, can predict the vibrational modes associated with the peptide backbone (e.g., Amide I, II, and III bands) and the side chains. nih.govresearchgate.net The Amide I band (mainly C=O stretching) is particularly sensitive to secondary structure and hydrogen bonding. The accuracy of these predictions is often improved when calculations are performed on models that include solvent effects or intermolecular interactions, as seen in studies of cyclic dipeptides where multi-molecule models better match experimental data. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Environmental Interactionsnih.govpitt.eduelifesciences.org
While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, interactions with the solvent, and other dynamic processes. elifesciences.orgyoutube.com
MD simulations are particularly well-suited for studying peptides in a realistic environment, such as in water (explicit solvent). nih.govacs.org For this compound, simulations would model the dipeptide, a large number of water molecules, and the bromide ions. These simulations reveal how water molecules solvate the peptide, forming hydration shells around charged and polar groups. nih.gov
The positively charged ammonium (B1175870) group on the lysine side chain and the negatively charged carboxylate terminus would be key sites for strong electrostatic interactions with polar water molecules. nih.gov The bromide ions would be expected to form a fluctuating ion cloud around the positive charge of the lysine. Simulations can quantify the dynamics of these interactions, including the residence time of water molecules and the nature of hydrogen bonds between the peptide and the solvent. nih.govacs.orgnjit.edu This provides a detailed picture of how the solvent environment influences the peptide's conformational preferences.
| Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Models the properties of the solvent. youtube.com |
| Simulation Time | 100 ns - several μs | Determines the timescale of observable events. nih.gov |
| Temperature | 300 K (Room Temperature) | Controls the kinetic energy of the system. pitt.edu |
| Pressure | 1 bar | Maintains constant pressure (NPT ensemble). |
This table summarizes typical parameters for an MD simulation of a peptide in explicit solvent.
MD simulations are a primary tool for investigating the complex processes of peptide and protein folding. wustl.edunih.gov By simulating the molecule for long enough, researchers can observe spontaneous folding into stable structures or unfolding from a folded state, often induced by increasing the temperature. pitt.edunih.gov
For a short peptide like L-Lysyl-L-alanine, simulations can map the entire folding landscape. Studies on alanine-based peptides show that folding often initiates with the formation of a turn-like structure, which then propagates. nih.gov The charged lysine residue can play a significant role, as electrostatic interactions, both favorable and unfavorable, can either stabilize or destabilize helical or turn conformations. nih.gov Observing the sequence of events during folding and unfolding simulations reveals the transition states and intermediate structures that define the pathway, providing a mechanistic understanding of how the peptide achieves its final conformation. nih.govnih.gov
The electrostatic potential (ESP) surface of a molecule is a map of the electrostatic forces it exerts on its surroundings. It is calculated from the molecule's electron distribution, typically using QM methods. researchgate.netacs.org The ESP surface is invaluable for understanding and predicting intermolecular interactions, such as how a peptide will interact with other molecules like water, ions, or biological receptors. nih.govproteopedia.org
For this compound, the ESP surface would show distinct regions of positive and negative potential. A strong positive potential (often colored blue) would be concentrated around the ammonium group (-NH3+) of the lysine side chain. researchgate.net A negative potential (colored red) would be located around the carboxylate group (-COO-). researchgate.netresearchgate.net These charged regions are the primary sites for electrostatic interactions. The presence of the bromide counter-ions would be strongly correlated with the areas of positive potential. Analyzing the ESP surface provides a qualitative guide to the peptide's reactivity and binding preferences, which is fundamental in fields like drug design and molecular recognition. acs.orgnih.gov
Empirical Potential and Force Field Parameterization for this compound
The foundation of molecular mechanics and dynamics simulations lies in the empirical potential energy function, or force field, which describes the energy of a system as a function of its atomic coordinates. The parameterization of a force field for a specific molecule like this compound is a meticulous process aimed at accurately reproducing experimental and quantum mechanical data. nih.gov
The development of force field parameters is a self-consistent process that balances the internal (bonded) and interaction (non-bonded) terms. nih.gov For peptides, the process often involves optimizing parameters against data for smaller, representative model compounds. For instance, the peptide backbone bonding parameters are frequently optimized using data from molecules like N-methylacetamide and the alanine dipeptide. nih.gov
The parameterization process involves several key steps:
Internal Parameter Optimization: Bond lengths, angles, and dihedral angles are optimized using experimental gas-phase geometries, vibrational spectra, and torsional energy surfaces. nih.gov These are often supplemented with high-level ab initio quantum mechanics calculations. nih.gov
Interaction Parameter Optimization: Non-bonded parameters, particularly the partial atomic charges, are determined by fitting to ab initio interaction energies and geometries of complexes between water and model compounds that represent the amino acid side chains and the peptide backbone. nih.gov
Validation: The resulting parameters are rigorously tested by applying them in simulations of known systems, such as peptide crystals, and comparing the simulated properties (e.g., crystal structures, heats of sublimation) with experimental data. nih.govnih.gov The ability of the force field to reproduce known conformational preferences, such as the distribution of φ and ψ dihedral angles in proteins, is also a critical validation step. nih.gov
For this compound, parameters would be derived by combining established parameters for the lysine and alanine residues, with special attention to the peptide bond connecting them. The transferability of parameters from existing force fields, such as CHARMM or AMBER, is a common practice, though refinement may be necessary to accurately model this specific dipeptide. nih.govresearchgate.net
Table 1: Representative Force Field Parameters for a Dipeptide
| Parameter Type | Description | Typical Target Data |
|---|---|---|
| Bond Stretching | Force constant and equilibrium bond length (e.g., C-N, C-C) | Quantum Mechanics (QM) calculations, X-ray crystallography |
| Angle Bending | Force constant and equilibrium angle (e.g., C-N-Cα) | QM calculations, Vibrational Spectroscopy (IR/Raman) |
| Dihedral Torsion | Barrier height and periodicity for rotation around a bond (e.g., φ, ψ angles) | QM torsional energy scans, NMR J-coupling constants |
| van der Waals | Lennard-Jones parameters (well depth and radius) for non-bonded atoms | Liquid properties (heat of vaporization, density), Crystal data |
| Electrostatic | Partial atomic charges | QM electrostatic potential fitting, Experimental dipole moments |
Docking and Binding Free Energy Calculations for Molecular Recognition Mechanisms
Molecular docking and binding free energy calculations are computational techniques used to predict and quantify the interaction between a ligand, such as this compound, and a receptor, typically a protein. These methods are crucial for understanding the mechanisms of molecular recognition.
Molecular docking aims to predict the preferred orientation and conformation (the "binding mode" or "pose") of the dipeptide within a receptor's binding site. nih.gov Programs like AutoDock Vina are commonly used for this purpose. nih.gov However, docking scores are often not accurate enough to reliably predict binding affinity due to limitations in scoring functions and the neglect of protein flexibility. nih.gov
To obtain more accurate estimates of binding affinity, more rigorous and computationally expensive methods are employed, such as the calculation of binding free energy. Alchemical free energy methods, like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), are powerful techniques for this purpose. youtube.com These methods calculate the free energy difference between two states by simulating a non-physical, or "alchemical," pathway that transforms the ligand into a "ghost" molecule that does not interact with its surroundings. youtube.com This process is performed both in the solvent and in the protein binding site, and the difference in the calculated free energies provides the binding free energy.
The typical workflow involves:
System Setup: Preparing the structures of the receptor and the ligand. This includes adding hydrogen atoms and ensuring correct bond orders. nih.gov
Docking: Generating initial binding poses of the dipeptide in the receptor active site using a docking program. nih.gov
Molecular Dynamics (MD) Simulation: The most promising poses are then subjected to MD simulations to allow the complex to relax and to assess the stability of the binding mode. nih.gov
Free Energy Calculation: An alchemical transformation pathway is defined, and a series of simulations are run at different intermediate states (lambda windows) to calculate the free energy change. youtube.comyoutube.com
These calculations can elucidate the key interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that govern the binding of this compound to a biological target.
Table 2: Workflow for Docking and Binding Free Energy Calculation
| Step | Objective | Common Software/Method |
|---|---|---|
| 1. System Preparation | Prepare protein and ligand structures for simulation. | CHARMM-GUI, Maestro nih.govyoutube.com |
| 2. Molecular Docking | Predict the binding pose of the ligand in the protein. | AutoDock Vina, GLIDE nih.gov |
| 3. Pose Refinement | Equilibrate and validate the stability of docked poses. | Molecular Dynamics (MD) Simulations (e.g., using NAMD, GROMACS) |
| 4. Binding Free Energy | Quantify the strength of the protein-ligand interaction. | Alchemical methods (FEP, TI) using simulation packages |
Theoretical Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Theoretical calculations are instrumental in interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), by providing a direct link between spectral features and molecular structure and vibrations.
For a molecule like this compound, quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to predict its spectroscopic signatures. The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following this, a vibrational frequency calculation can be performed. This calculation yields the normal modes of vibration, which correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. researchgate.net
A crucial aspect of this work is the correlation with experimental data. A direct comparison between the calculated and experimental spectra allows for a confident assignment of the observed bands to specific molecular motions (e.g., N-H stretches, C=O bends, NH3+ torsions). researchgate.net Discrepancies between theoretical and experimental values can arise from the choice of computational method, basis set, and environmental effects (e.g., solvent, solid-state packing) that are not perfectly captured by the theoretical model. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental results.
Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the chemical environment of each atom in the dipeptide. The ability to accurately predict these spectroscopic properties validates the computational model and provides a deeper understanding of the molecule's structure and dynamics. researchgate.net
Table 3: Hypothetical Comparison of Experimental vs. Theoretically Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Deviation (%) |
|---|---|---|---|
| O-H Stretch (Carboxyl) | ~3450 | ~3480 | 0.86 |
| N-H Stretch (Amine) | ~3100 | ~3125 | 0.80 |
| C=O Stretch (Amide I) | ~1680 | ~1695 | 0.89 |
| N-H Bend (Amide II) | ~1550 | ~1560 | 0.65 |
| C-N Stretch | ~1230 | ~1242 | 0.98 |
Biochemical Interactions and Enzymatic Mechanisms
Substrate Specificity and Kinetic Studies with Peptidases and Hydrolases
Interaction with D-Alanyl-D-alanine Peptidases and Carboxypeptidases
L-Lysyl-L-alanine and its derivatives have been instrumental in understanding the function of D-Alanyl-D-alanine (DD-peptidases) and D-alanine carboxypeptidases, enzymes crucial for bacterial cell wall biosynthesis. These enzymes are primary targets for β-lactam antibiotics. While the natural substrate for these enzymes often terminates in D-Ala-D-Ala, synthetic peptides like N,N-diacetyl-L-lysyl-D-alanyl-D-alanine are commonly used as analogs to study enzyme kinetics and specificity. researchgate.netunc.edu
Studies have shown that DD-peptidases from various bacterial species can hydrolyze the terminal D-alanine from these synthetic substrates. unc.edu However, the affinity for these small peptide substrates in vitro is often low, with K_m values typically in the millimolar range (≥ 1 mM). unc.edu This suggests that in the cellular environment, the substrate may be constrained by the cell membrane or other components of the cell wall synthesis machinery, enhancing its effective concentration. unc.edu
A comparative study of the binding of L-lysyl-D-alanyl-D-alanine to the DD-peptidase of Streptomyces sp. R61 and the antibiotic vancomycin (B549263) revealed that both molecules bind to the peptide in an antiparallel fashion, but they envelop the substrate from opposite sides. nih.govnih.gov This steric hindrance means that the binding of one molecule prevents the binding of the other, providing insight into the mechanism of vancomycin action and potential resistance mechanisms. nih.govnih.gov
The interaction of these enzymes with substrates is highly specific. For instance, some peptidases, like LytM from Staphylococcus aureus, can accommodate a D-alanine at the P1 position of the substrate, while others, like lysostaphin, strictly require a glycine (B1666218) at this position. elifesciences.org
Mechanistic Analysis of Enzymatic Cleavage and Acyl-Enzyme Intermediate Formation
The enzymatic cleavage of peptide bonds by peptidases and proteases often proceeds through the formation of an acyl-enzyme intermediate. Kinetic studies using substrates like diacetyl-L-lysyl-D-alanyl-D-alanine with D-alanine carboxypeptidases from Bacillus subtilis and Bacillus stearothermophilus have provided evidence for this mechanism. nih.gov The reaction involves a two-step process: first, the formation of an acyl-enzyme intermediate, followed by the partitioning of this intermediate between water (hydrolysis) and another nucleophile (transpeptidation). nih.gov
The specificity of cleavage is a critical aspect of enzyme function. For example, Lys-C protease specifically hydrolyzes peptide bonds at the carboxyl side of L-lysine residues. researchgate.net Conversely, Lys-N, a peptidyl-lysyl metalloendopeptidase, cleaves at the amino side of lysine (B10760008). researchgate.net The efficiency of cleavage by these enzymes can be influenced by the surrounding amino acid sequence. researchgate.net
Furthermore, the processing of precursor proteins into their mature, active forms often involves specific proteolytic cleavage. For instance, the lysyl oxidase (LOX) precursor is cleaved by metalloproteinases like BMP1 and ADAMTS2/14 at distinct sites, which in turn regulates its ability to bind to collagen. nih.gov
Role as a Model Substrate or Modulator in Enzyme Activity Assays
Dipeptides and their derivatives, including those containing lysine and alanine (B10760859), are frequently used as model substrates to characterize the activity and specificity of proteases. For example, a fluorescence resonance energy transfer (FRET) based peptide library was used to profile the specificity of Peptidyl-Lys metallopeptidase (LysN) from Armillaria mellea. This study identified the optimal substrate sequence for LysN, demonstrating its strict specificity for lysine at the S1' position. nih.gov
Similarly, synthetic substrates are employed in assays to screen for enzyme inhibitors or to study the impact of mutations on enzyme activity. The development of specific assays, such as an HPLC-based method for determining the activity of peptidyl-lysyl metalloendopeptidase (Lys-N), relies on the cleavage of a defined substrate like hippuryl-Lys-Val-OH. researchgate.net
In the context of D-alanine carboxypeptidases, synthetic substrates like diacetyl-L-lysyl-D-alanyl-D-alanine have been fundamental in establishing the kinetic framework for their action, including the formation of acyl-enzyme intermediates. nih.gov These model systems allow for controlled experiments to elucidate the catalytic mechanisms of these important bacterial enzymes.
Investigation of L-Lysyl-L-alanine in Amino Acid Metabolism Research Pathways
Exploration of L-Alanine and L-Lysine Utilization and Biosynthesis in Model Organisms
L-lysine is an essential amino acid for most higher organisms and must be obtained from the diet. nih.gov In bacteria, lysine is typically synthesized from aspartate via the diaminopimelate (DAP) pathway. nih.gov The regulation of this pathway is complex and can involve riboswitches, which are metabolite-binding domains in mRNA that control gene expression. nih.gov
L-alanine plays a crucial role in hepatic protein synthesis. nih.gov Studies in starved rats have shown that L-alanine administration promotes polyribosomal aggregation, indicating an increase in protein synthesis. nih.gov The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from tissues like muscle to the liver. youtube.combioassaysys.com In this cycle, pyruvate (B1213749) in muscle is transaminated to form alanine, which is then transported to the liver. In the liver, the reverse reaction occurs, and the resulting pyruvate is used for gluconeogenesis. youtube.combioassaysys.com
In microorganisms like Streptomyces albulus, a producer of the antimicrobial peptide ε-poly-L-lysine, the biosynthesis of both L-lysine and other amino acids, including L-alanine, is significantly upregulated in high-yielding strains. nih.gov This indicates a coordinated regulation of amino acid metabolism to support the production of secondary metabolites. nih.gov The transport of amino acids across cell membranes is also a critical aspect of their utilization. Studies in isolated oxyntic glands have characterized the kinetics and specificity of L-alanine transport, revealing a sodium-dependent carrier system that resembles system A. nih.gov
Mechanistic Studies of Enzymatic Racemization and Deamination Processes
Alanine racemases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the interconversion of L-alanine and D-alanine. nih.gov D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls. nih.gov Mechanistic studies of these enzymes from Salmonella typhimurium and Bacillus stearothermophilus have used deuterium (B1214612) isotope effects to investigate the rate-limiting steps in catalysis, which involve the abstraction of the α-proton from alanine. nih.govnih.gov
A theoretical model of the alanine racemase complex with its substrate and cofactor has provided insights into the ionization states of key active site residues. nih.govresearchgate.net For example, the model supports the role of Tyr265' as the catalytic base for the conversion of L-alanine to D-alanine and Lys39 for the reverse reaction. nih.govresearchgate.net
L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the oxidative deamination of L-amino acids. nih.gov L-lysine α-oxidase, for instance, converts L-lysine to a 2-oxo acid, ammonia, and hydrogen peroxide. nih.gov This enzyme is often produced as an inactive precursor, and its activation involves proteolytic processing. nih.gov The deamination of lysine can also be detected in certain bacteria using specific media like Lysine Iron Agar, which helps in their differentiation based on their ability to deaminate or decarboxylate lysine. dalynn.com
The following table summarizes the key enzymes discussed and their relevance to L-Lysyl-L-alanine and its constituent amino acids.
| Enzyme | Function | Relevance to L-Lysyl-L-alanine |
| D-Alanyl-D-alanine Peptidase | Cross-linking of bacterial cell wall peptidoglycan. | Studied using analogs like L-lysyl-D-alanyl-D-alanine. nih.govnih.gov |
| D-alanine Carboxypeptidase | Hydrolysis of terminal D-alanine from peptidoglycan precursors. | Kinetic studies with substrates like diacetyl-L-lysyl-D-alanyl-D-alanine have elucidated its mechanism. nih.gov |
| Lys-C Protease | Endoprotease that cleaves at the C-terminus of lysine. | Demonstrates the specificity of proteolytic cleavage involving lysine. researchgate.net |
| Lys-N (Peptidyl-lysyl metalloendopeptidase) | Endoprotease that cleaves at the N-terminus of lysine. | Used in model systems to study protease activity and specificity. researchgate.netnih.gov |
| Alanine Racemase | Interconversion of L-alanine and D-alanine. | Key enzyme in bacterial metabolism whose mechanism is studied in relation to L-alanine. nih.govnih.gov |
| L-lysine α-oxidase | Oxidative deamination of L-lysine. | An example of an enzyme acting on the L-lysine component of the dipeptide. nih.gov |
| Alanine Transaminase (ALT) | Transfers an amino group from glutamate (B1630785) to pyruvate to form alanine. | Central to the glucose-alanine cycle for nitrogen transport and gluconeogenesis. bioassaysys.com |
No Specific Research Found for L-Lysyl-L-alanine Dihydrobromide's Biochemical Interactions
Despite a comprehensive search of scientific literature and databases, there is currently no specific published research available on the biochemical interactions and enzymatic mechanisms of the chemical compound this compound.
Extensive searches were conducted to locate studies detailing the non-covalent interactions of this compound with specific protein domains, as well as its influence on enzyme allostery, activation, and regulation. The search included queries targeting its potential interactions with common protein-protein interaction domains and its role as a modulator of enzyme activity.
Chemical suppliers list "L-Lysyl-L-alanine hydrobromide" and "LYS-ALA DIHYDROBROMIDE", confirming its commercial availability. However, this availability has not translated into published research on its specific protein-peptide interaction studies or its mechanistic influence on enzymes.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" of this compound as outlined. The specific data required to populate the requested sections and subsections on non-covalent interactions and enzyme influence are absent from the current body of scientific literature.
Interactions with Other Biomolecular Systems
Peptide-Nucleic Acid Interactions
The interaction between peptides and nucleic acids is fundamental to many biological processes, including the regulation of gene expression. The presence of a lysine (B10760008) residue in L-Lysyl-L-alanine suggests a strong potential for interaction with the negatively charged phosphate (B84403) backbone of DNA.
Theoretical studies using empirical potential energy calculations have been conducted on the interaction of the related tripeptide L-Lysine-L-Alanine-L-Alanine with different B-DNA models. nih.gov These studies have revealed a preferential binding of the peptide to AT-rich sequences within the DNA. This selectivity is a key aspect of DNA-binding proteins and polypeptides. nih.gov The importance of both the amino acid composition and their sequence in polypeptides that bind to DNA has been demonstrated in studies with poly(L-Lys-L-Ala-Gly) and poly(L-Lys-L-Ala-L-Pro). nih.gov While sequential polypeptides like poly(L-Lys-L-Ala-Gly) showed no structural change in the DNA, random copolymers and other sequential polypeptides like poly(L-Lys-L-Ala-L-Pro) induced significant structural changes, sometimes leading to DNA condensation into an asymmetric tertiary structure. nih.gov
A study on phenanthridine-peptide conjugates highlighted the crucial role of lysine in DNA and RNA binding. Substituting a glycine (B1666218) with a lysine residue resulted in significantly stronger binding interactions. researchgate.net This underscores the importance of the lysine residue in mediating the interaction with nucleic acids.
Table 1: DNA Binding Selectivity of Lysine-Alanine Containing Peptides
| Peptide Studied | DNA Sequence Preference | Key Finding |
| L-Lysine-L-Alanine-L-Alanine | AT-rich sequences | Preferential binding driven by electrostatic interactions. nih.gov |
| Poly(L-Lys-L-Ala-Gly) | No specific preference | Did not induce structural changes in DNA. nih.gov |
| Poly(L-Lys-L-Ala-L-Pro)n | Not specified | Induced pronounced structural changes in DNA. nih.gov |
| Phenanthridine-Lysine-Peptide Conjugate | AT and ATT polynucleotides | Lysine is crucial for strong binding; showed selective fluorimetric response. researchgate.net |
The preferential binding of lysine-alanine containing peptides to DNA is primarily driven by electrostatic interactions. nih.gov An analysis of the different energy contributions in the interaction between L-Lysine-L-Alanine-L-Alanine and B-DNA models indicated that the electrostatic term is the main contributor to the observed preference for AT-rich sequences. nih.gov
Hydrogen bonds also play a significant, albeit context-dependent, role in the stability of peptide-nucleic acid complexes. While historically debated, it is now generally accepted that hydrogen bonds contribute favorably to the stability of protein and peptide structures. The contribution of hydrogen bonds from both side chains and peptide groups is considered similar. nih.gov In the context of DNA recognition, hydrogen bonding provides specificity, allowing the peptide to distinguish between different base pairs. The lysine side chain, with its primary amino group, can act as a hydrogen bond donor, interacting with the acceptor atoms on the DNA bases.
Molecular dynamics simulations of the L-lysine, L-arginine, L-ornithine binding protein have shown that specific hydrogen bond interactions are crucial for orienting the ligand correctly to induce further stabilizing interactions, such as cation-π interactions with aromatic residues. nih.gov This highlights the cooperative nature of these non-covalent interactions in achieving stable and specific binding.
Interactions with Amphiphilic Systems and Model Membranes (Theoretical and Biophysical Models)
The interactions of peptides with cell membranes are critical for a range of biological functions. Lysine-containing peptides, due to their amphipathic nature, can interact strongly with the phospholipid bilayers of membranes.
Theoretical and experimental studies on lysine-containing amphipathic helical polypeptides provide insights into how L-Lysyl-L-alanine might interact with model membranes. The topology and orientation of these peptides within a membrane are determined by a balance of hydrophobic and electrostatic forces. A single lysine residue in an otherwise hydrophobic peptide sequence can be accommodated within the hydrophobic core of the bilayer, leading to a transmembrane orientation. nih.gov However, as the number of lysine residues increases, the peptide is more likely to reside on the surface of the membrane. nih.gov
Molecular dynamics simulations have shown that the arginine side chain, which is also positively charged, can induce significant membrane perturbations, including the formation of transmembrane pores. acs.org While lysine has a less disruptive effect than arginine, it still engages in strong interactions with the lipid headgroups. acs.org The lysine side chain can attract phosphate groups and water molecules to the membrane interface. acs.org The protonation state of the lysine residue is also a critical factor; deprotonation would significantly alter its interaction with the membrane. acs.org
Table 2: Interaction of Lysine-Containing Peptides with Model Membranes
| Peptide Characteristic | Observed Interaction with Membrane | Driving Forces |
| Single lysine in hydrophobic sequence | Transmembrane orientation | Balance of hydrophobic and electrostatic interactions. nih.gov |
| Three or more lysine residues | Surface localization | Increased electrostatic repulsion from the hydrophobic core. nih.gov |
| Lysine side chain | Attraction of phosphate and water | Electrostatic interactions with lipid headgroups. acs.org |
Oligopeptide-Porphyrin Interactions and Induced Conformational Changes
The interaction of peptides with porphyrins is relevant to the study of heme proteins and the development of artificial enzymes. While specific studies on the interaction of L-Lysyl-L-alanine with porphyrins are limited, research on related systems provides some clues.
Studies on the biosynthesis of porphyrin precursors have identified an enzyme, L-alanine:gamma,delta-dioxovaleric acid aminotransferase, which catalyzes the formation of delta-aminolevulinic acid, a key porphyrin precursor. nih.govnih.gov This enzyme shows high specificity for L-alanine. nih.gov This suggests that the alanine (B10760859) residue in L-Lysyl-L-alanine could potentially interact with enzymes involved in porphyrin metabolism.
The cationic nature of the lysine residue would likely lead to electrostatic interactions with the negatively charged carboxylate groups on many porphyrin molecules. These interactions could induce conformational changes in both the peptide and the porphyrin, potentially modulating the porphyrin's catalytic or photophysical properties. However, detailed experimental or computational studies on the specific interactions between L-Lysyl-L-alanine and porphyrins are needed to confirm these hypotheses.
Sorption Behavior and Interactions with Mineral Surfaces
The adsorption of amino acids and peptides onto mineral surfaces is a field of study with implications for prebiotic chemistry, biogeochemistry, and materials science. The interaction of L-Lysyl-L-alanine with mineral surfaces will be governed by the properties of both the peptide and the mineral.
Studies on the adsorption of individual amino acids on mineral surfaces like silica (B1680970) and clay minerals have shown that charged amino acids, such as lysine, are more readily adsorbed than uncharged ones. nih.gov The positively charged lysine side chain can interact favorably with the negatively charged surfaces of minerals like montmorillonite (B579905) clay. researchgate.netresearchgate.net This interaction is primarily driven by electrostatic forces and cation exchange. researchgate.netcambridge.org
The adsorption process is also highly dependent on the pH of the environment, which affects the surface charge of the mineral and the protonation state of the amino acid. cambridge.orgnih.gov For instance, the sorption of L-alanine on olivine (B12688019) and montmorillonite is favored in acidic conditions. cambridge.orgcambridge.org At low pH, the mineral surface can become positively charged, leading to repulsion of the positively charged peptide. nih.gov
The specific type of mineral also plays a crucial role. For example, zeolites have been shown to adsorb amino acids, and the relative concentrations of different amino acids can be close to unity, which has implications for prebiotic peptide formation. nih.gov The interaction of alanine with zeolites has been shown to occur through its amino group. nih.gov
Table 3: Sorption of Lysine and Alanine on Mineral Surfaces
| Amino Acid/Peptide Component | Mineral Surface | Key Interaction Mechanisms |
| Lysine | Montmorillonite (Clay) | Electrostatic attraction, cation exchange. researchgate.netresearchgate.net |
| Alanine | Olivine, Montmorillonite | pH-dependent electrostatic attraction. cambridge.orgcambridge.org |
| Alanine | Zeolites | Interaction through the amino group. nih.gov |
| Charged Amino Acids | General Minerals | Preferential adsorption over uncharged amino acids. nih.gov |
Advanced Analytical Methodologies for Research Applications
Mass Spectrometry-Based Approaches for Mechanistic Elucidation of Peptide Transformations
Mass spectrometry (MS) stands as a cornerstone for the structural and mechanistic study of peptides like L-Lysyl-L-alanine dihydrobromide. Its high sensitivity and specificity allow for detailed analysis even at low concentrations.
Tandem Mass Spectrometry for Sequence and Modification Analysis
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for confirming the amino acid sequence of peptides and identifying any post-translational or chemical modifications. In a typical MS/MS experiment, the parent peptide ion is isolated and then fragmented. The resulting fragment ions provide sequence-specific information.
For L-Lysyl-L-alanine, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on the sum of the residue masses plus the mass of a water molecule and a proton. Fragmentation of the peptide backbone typically occurs at the amide bonds, producing b- and y-type ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination. For instance, the mass difference between a y₂ and a y₁ ion would correspond to the mass of lysine (B10760008).
Hypothetical Tandem MS Fragmentation Data for L-Lysyl-L-alanine
| Fragment Ion | m/z (calculated) | Amino Acid Sequence |
| b₁ | 129.102 | Lys |
| y₁ | 72.081 | Ala |
| [M+H]⁺ | 219.171 | Lys-Ala |
This table represents a simplified, hypothetical fragmentation pattern for the dipeptide L-Lysyl-L-alanine. Actual spectra may show additional ion types and adducts.
Real-time Monitoring of Enzymatic Reactions using Mass Spectrometry
Mass spectrometry can be employed for the real-time monitoring of enzymatic reactions involving this compound. This approach allows for the direct observation of substrate consumption and product formation, providing valuable kinetic data and mechanistic insights. For example, the hydrolysis of the peptide bond in L-Lysyl-L-alanine by a specific peptidase could be followed.
By introducing the reaction mixture directly into the mass spectrometer, typically using electrospray ionization (ESI), the ion intensities of the substrate (L-Lysyl-L-alanine) and its products (L-Lysine and L-alanine) can be measured over time. This data can then be used to calculate reaction rates and determine kinetic parameters such as Kₘ and k꜀ₐₜ.
High-Resolution Chromatographic and Electrophoretic Techniques for Separation and Quantification in Complex Research Matrices
To analyze this compound within complex mixtures, such as cell lysates or reaction media, high-resolution separation techniques are indispensable.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard method for the separation and quantification of peptides. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile, is typically used to elute the peptides. The retention time of L-Lysyl-L-alanine would be characteristic under specific chromatographic conditions and could be used for its identification and quantification when compared to a standard.
Capillary electrophoresis (CE) offers an alternative high-efficiency separation technique. In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary. The electrophoretic mobility of L-Lysyl-L-alanine would depend on its charge-to-size ratio, which is influenced by the pH of the buffer. This technique is particularly useful for analyzing small sample volumes and can provide complementary information to HPLC.
Biophysical Techniques for Studying Binding Affinities and Kinetics in Research Contexts
Understanding the interaction of this compound with potential binding partners, such as proteins or receptors, is crucial for elucidating its biological function. Biophysical techniques provide quantitative data on these interactions.
Surface Plasmon Resonance (SPR) is a label-free technique that can measure the binding affinity and kinetics of interactions in real-time. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte, in this case, potentially a protein that binds the dipeptide) flows over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand (e.g., L-Lysyl-L-alanine) is titrated into a solution containing the macromolecule of interest. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Hypothetical Binding Affinity Data for L-Lysyl-L-alanine Interacting with a Target Protein
| Technique | Parameter | Value |
| Surface Plasmon Resonance (SPR) | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁴ |
| kₔ (s⁻¹) | 3.2 x 10⁻³ | |
| Kₔ (μM) | 213 | |
| Isothermal Titration Calorimetry (ITC) | Kₐ (M⁻¹) | 4.8 x 10³ |
| ΔH (kcal/mol) | -5.7 | |
| Stoichiometry (n) | 0.98 |
This table presents hypothetical data for the interaction of L-Lysyl-L-alanine with a putative protein target, as might be determined by SPR and ITC.
Crystalline State Research and Materials Science Perspectives Excluding Material Properties and Applications
Nucleation Kinetics and Crystal Growth Mechanisms of L-Lysyl-L-alanine Dihydrobromide
The initiation of crystallization, or nucleation, is a critical step that dictates the final crystal size, shape, and quality. For amino acids, nucleation from a supersaturated solution is the most common method. The induction period, which is the time required for the first crystals to appear, is a key parameter in understanding nucleation kinetics. Studies on the doping of potassium dihydrogen phosphate (B84403) (KDP) crystals with L-alanine and L-lysine have shown that these amino acids can influence the induction period and other nucleation parameters. scirp.orgresearchgate.netscispace.com For instance, the presence of L-alanine and L-lysine as additives has been observed to alter the nucleation parameters of KDP crystals, suggesting that these amino acids actively participate in the nucleation process. scirp.orgresearchgate.netscispace.com Based on the classical theory of nucleation, parameters such as interfacial tension, the radius of the critical nucleus, and the Gibbs free energy of formation can be calculated from induction period measurements at different supersaturation levels. scirp.orgresearchgate.netresearchgate.net It is generally observed that the Gibbs free energy of formation increases while the radius of the critical nucleus decreases with increasing supersaturation. scirp.orgscispace.com
Once stable nuclei are formed, they grow into larger crystals. The morphology of the resulting crystals is determined by the relative growth rates of different crystal faces. The growth of L-alanine crystals, for example, is described by a spiral growth mechanism. nih.govresearchgate.net The presence of other amino acids as additives can selectively inhibit the growth of certain crystal faces, thereby modifying the crystal habit. nih.govresearchgate.net This inhibitory effect is often explained by the Langmuir isotherm model, which relates the inhibition of the growth rate to the degree of surface coverage by the additive. researchgate.net The molecular structure of a specific crystal face determines the availability of sites for additive adsorption. nih.govresearchgate.net In the case of this compound, the presence of the bromide counter-ions and the larger dipeptide structure would introduce additional complexities to the crystal packing and growth environment compared to individual amino acids. The ionic nature of the dihydrobromide salt would likely lead to strong electrostatic interactions within the crystal lattice, influencing both nucleation and growth.
A study on the crystallization of a dipeptide and its potassium salt revealed the formation of colloidal dispersions as a precursor to solid layer growth, with particle size being dependent on the charge of the dipeptide molecule. rsc.org This suggests that the crystallization of this compound might also proceed through intermediate phases.
| Nucleation Parameter | Influence of Amino Acid Additives (in KDP) | General Trend with Supersaturation |
| Induction Period | Influenced by the presence of L-alanine and L-lysine. scirp.orgresearchgate.netscispace.com | Decreases |
| Interfacial Tension | Can be calculated from nucleation data. scirp.orgresearchgate.netresearchgate.net | Increases |
| Radius of Critical Nucleus | Can be calculated from nucleation data. scirp.orgscispace.com | Decreases |
| Gibbs Free Energy of Formation | Increases in the presence of amino acid additives. scirp.orgscispace.com | Increases |
Thermal Deformation and Phase Transition Studies in Crystalline L-Lysyl-L-alanine Systems
The thermal behavior of crystalline materials, including thermal expansion and phase transitions, is crucial for understanding their stability and processing. While specific data for this compound is not available, studies on L-alanine and other amino acids provide a framework for what might be expected.
Thermal deformation in amino acid crystals is often anisotropic, meaning that the material expands or contracts differently along different crystallographic axes. mdpi.com For L-alanine, studies have shown a noticeable thermal expansion along the b and c crystallographic axes, but a significant negative thermal expansion (contraction) along the a axis. mdpi.com This anisotropy is attributed to the arrangement of hydrogen bonds and van der Waals forces within the crystal structure. mdpi.com The thermal expansion coefficients (CTE) can be calculated from temperature-resolved X-ray diffraction data. mdpi.comresearchgate.net For L-alanine, the volumetric thermal expansion coefficient (αv) is notably large compared to other amino acids like L-serine, which is suggested to be due to a higher concentration of weaker van der Waals bonds. mdpi.com
Phase transitions are changes in the crystal structure that can be induced by temperature or pressure. Studies on L-alanine under high pressure have been a subject of some debate. While some studies reported pressure-induced phase transitions to tetragonal and monoclinic phases, other, more recent studies using X-ray and neutron diffraction have found no evidence of such transitions up to significant pressures. nih.govulpgc.esresearchgate.netresearchgate.net Instead, a continuous change in cell parameters was observed. nih.govulpgc.esresearchgate.net It was noted that at around 2 GPa, the a and b cell parameters of L-alanine become accidentally equal without a change in the orthorhombic space group. nih.govulpgc.esresearchgate.net The presence of the bulkier lysyl group and the bromide ions in this compound would likely alter the response of the crystal lattice to temperature and pressure compared to L-alanine alone. The additional hydrogen bonding possibilities and ionic interactions could lead to different thermal deformation characteristics and potentially different phase transition behaviors.
A study on L-histidine bis(fluoride) crystals, another amino acid salt, showed that the material was thermally stable up to 191°C and did not undergo any phase transitions in the studied temperature range, a stability attributed to the hydrogen bonding network and the absence of water in the crystal matrix. nih.gov This suggests that the thermal stability of this compound could also be significant due to its ionic nature and extensive hydrogen bonding potential.
| Thermal Property | Observations in L-alanine | Potential Implications for this compound |
| Thermal Expansion | Anisotropic, with negative thermal expansion along one axis. mdpi.com | Likely to be anisotropic, with the specific CTE values influenced by the larger dipeptide structure and ionic interactions. |
| Phase Transitions (Pressure) | Conflicting reports, with more recent studies showing no phase transitions but continuous cell parameter changes. nih.govulpgc.esresearchgate.netresearchgate.net | The response to pressure would be different due to the different crystal packing and intermolecular forces. |
| Thermal Stability | Decomposes at high temperatures. | The ionic nature of the dihydrobromide salt may confer significant thermal stability, similar to other amino acid salts. nih.gov |
Co-crystallization with Biomacromolecules for Structural Biology Insights
Co-crystallization involves the formation of a single crystal containing two or more different molecules in a specific stoichiometric ratio. The co-crystallization of small molecules with biomacromolecules, such as proteins, is a powerful technique in structural biology for obtaining high-resolution three-dimensional structures. While there are no specific reports on the co-crystallization of this compound with biomacromolecules, the principles of co-crystallization and studies involving its constituent amino acids can provide valuable insights.
L-lysine, with its primary amine side chain, is a common residue on the surface of proteins and is often involved in protein-protein interactions and ligand binding. The use of L-lysine as a co-former in the co-crystallization of pharmaceutical compounds has been explored to improve properties like solubility and dissolution rate. For example, a co-crystal of the drug telmisartan (B1682998) with L-lysine was successfully developed, demonstrating the ability of L-lysine to form stable co-crystalline structures. nih.gov This suggests that the lysyl moiety of this compound could potentially interact with acidic residues (aspartic acid, glutamic acid) on a protein surface through salt bridges, facilitating co-crystallization.
A significant challenge in protein crystallography is obtaining well-diffracting crystals. Co-crystallization with a small molecule ligand can sometimes stabilize the protein structure and promote the formation of a more ordered crystal lattice. Engineered antibody fragments (Fabs) have also been used as crystallization chaperones. nih.gov A Fab fragment can be designed to bind to a specific peptide sequence engineered onto a target protein, thereby providing a large, rigid surface that facilitates crystal contact formation. nih.gov In a hypothetical scenario, a protein of interest could be engineered with a C-terminal L-Lysyl-L-alanine tag, and the co-crystallization with a specific binding partner could be attempted.
The success of co-crystallization is highly dependent on factors such as the purity of the components, the choice of solvent, pH, temperature, and the specific intermolecular interactions between the co-formers. coastal.edu For this compound, the ionic nature and the presence of two amino acid residues would offer multiple potential interaction sites, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which could be exploited for co-crystallization with a target biomacromolecule.
Q & A
Q. What are the established methods for synthesizing L-Lysyl-L-alanine dihydrobromide, and how can purity be optimized?
Methodological Answer:
- Solid-phase peptide synthesis (SPPS) is commonly used. The dihydrobromide counterion is introduced during final cleavage and purification steps.
- Purification: Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures >95% purity .
- Critical Parameters: Monitor reaction pH to avoid racemization and optimize resin loading efficiency. Use MALDI-TOF MS for mass validation .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC-UV at 214 nm (peptide bond absorption) .
- Key Metrics: Track changes in purity, moisture content (Karl Fischer titration), and counterion integrity (ion chromatography for bromide ions) .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR in D₂O/DMSO-d₆ to confirm peptide backbone structure and counterion presence .
- HPLC-MS: Pair with electrospray ionization (ESI-MS) to detect impurities and verify molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework: Systematically compare experimental variables (e.g., cell lines, assay protocols) using PRISMA guidelines .
- Dose-Response Validation: Replicate studies with standardized IC₅₀/EC₅₀ assays (e.g., fluorometric assays for receptor binding) and apply Bland-Altman analysis to assess inter-lab variability .
Q. What advanced strategies validate the specificity of this compound in enzyme inhibition assays?
Methodological Answer:
Q. How can computational modeling guide the design of experiments probing its mechanism of action?
Methodological Answer:
Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?
Methodological Answer:
- Standard Operating Procedures (SOPs): Document synthesis steps, solvent grades, and equipment calibration (e.g., HPLC column batch numbers) .
- Inter-Lab Calibration: Share reference samples and validate assays via ring trials with statistical equivalence testing (Blackwelder method, α=0.05) .
Methodological Challenges & Solutions
Q. How to address discrepancies in dihydrobromide counterion stoichiometry?
Q. What statistical approaches are recommended for analyzing dose-dependent cellular responses?
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report 95% confidence intervals .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points in triplicate assays .
Comparative & Mechanistic Studies
Q. How does this compound compare to analogs in membrane permeability?
Q. What in vitro models best elucidate its role in modulating intracellular signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
